Méthacrylate de 3-(triméthoxysilyl)propyle

Vue d'ensemble

Description

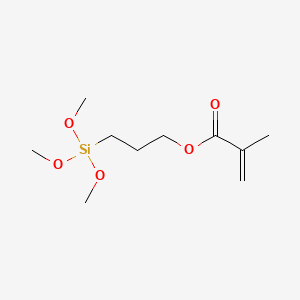

3-(Trimethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates. The compound has the chemical formula C10H20O5Si and a molecular weight of 248.35 g/mol .

Applications De Recherche Scientifique

3-(Trimethoxysilyl)propyl methacrylate has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

3-(Trimethoxysilyl)propyl methacrylate plays a crucial role in biochemical reactions, particularly in polymerization processes. It acts as a monomer and a coupling agent, facilitating the formation of polymer films with improved mechanical properties and adhesion to various substrates . The compound interacts with enzymes, proteins, and other biomolecules through its methacrylate and trimethoxysilyl groups. These interactions often involve covalent bonding with hydroxyl or carboxyl groups on biomolecules, leading to the formation of stable covalent bonds that enhance the mechanical properties of the resulting polymers .

Cellular Effects

3-(Trimethoxysilyl)propyl methacrylate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the adhesion of cells to substrates, which is crucial for tissue engineering applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell behavior, including increased proliferation, differentiation, and migration .

Molecular Mechanism

The molecular mechanism of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with biomolecules. The methacrylate group undergoes polymerization reactions, while the trimethoxysilyl group reacts with hydroxyl or carboxyl groups on biomolecules . This dual functionality allows the compound to act as a crosslinking agent, forming stable covalent bonds that enhance the mechanical properties of the resulting polymers. Additionally, 3-(Trimethoxysilyl)propyl methacrylate can modulate enzyme activity by binding to active sites or altering enzyme conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trimethoxysilyl)propyl methacrylate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can hydrolyze in the presence of moisture, leading to the formation of methanol and silanol groups . This hydrolysis can affect the long-term stability and mechanical properties of the resulting polymers. In in vitro and in vivo studies, the compound has shown long-term effects on cellular function, including sustained cell adhesion and proliferation .

Dosage Effects in Animal Models

The effects of 3-(Trimethoxysilyl)propyl methacrylate vary with different dosages in animal models. At low doses, the compound can enhance tissue regeneration and repair by promoting cell adhesion and proliferation . At high doses, it may exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

3-(Trimethoxysilyl)propyl methacrylate is involved in various metabolic pathways, primarily related to its hydrolysis and polymerization reactions. The compound interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the methacrylate and trimethoxysilyl groups . This hydrolysis leads to the formation of methanol and silanol groups, which can further participate in metabolic reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 3-(Trimethoxysilyl)propyl methacrylate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 3-(Trimethoxysilyl)propyl methacrylate is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane, cytoplasm, or nucleus, where it can exert its effects on cellular function and metabolism . The compound’s localization can also affect its activity and function, as it may interact with different biomolecules in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Trimethoxysilyl)propyl methacrylate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(Trimethoxysilyl)propyl methacrylate involves large-scale batch or continuous processes. The raw materials, methacrylic acid and 3-(trimethoxysilyl)propyl chloride, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trimethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free-radical polymerization to form poly(3-(trimethoxysilyl)propyl methacrylate), which is a moisture-stable polymer.

Hydrolysis and Condensation: The methoxy groups can hydrolyze in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis and condensation reactions.

Major Products Formed

Polymerization: The major product is poly(3-(trimethoxysilyl)propyl methacrylate).

Hydrolysis and Condensation: The major products are silanol and siloxane compounds.

Mécanisme D'action

The mechanism of action of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with both organic and inorganic materials. The methacrylate group can undergo polymerization, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds. This dual functionality allows it to act as a bridge between different materials, enhancing their adhesion and mechanical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vinyltrimethoxysilane: Similar in structure but contains a vinyl group instead of a methacrylate group.

3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, used for epoxy-based applications.

3-Aminopropyltriethoxysilane: Contains an amino group, used for surface modification and functionalization.

Uniqueness

3-(Trimethoxysilyl)propyl methacrylate is unique due to its methacrylate group, which allows it to participate in free-radical polymerization reactions. This property makes it particularly useful in the synthesis of polymeric materials with enhanced mechanical properties and stability .

Activité Biologique

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a silane coupling agent extensively utilized in various fields, particularly in materials science and biomedical applications. This compound exhibits significant biological activity, influencing mechanical properties, antimicrobial effects, and biocompatibility in composite materials. This article presents a comprehensive overview of the biological activity of TMSPMA, supported by data tables, case studies, and detailed research findings.

TMSPMA is characterized by its chemical formula and CAS number 2530-85-0. It appears as a clear liquid that may darken upon storage. The compound possesses both methacrylate and trimethoxysilyl functional groups, enabling it to act as a coupling agent between organic and inorganic materials, enhancing bonding and mechanical properties in composites.

| Property | Value |

|---|---|

| Boiling Point | 253 °C |

| Density | 1.04 g/cm³ |

| Flash Point | 100 °C |

| Infrared Spectrum | Conforms |

Biological Activity Overview

TMSPMA has been investigated for its biological activity in various contexts, particularly in the development of biomaterials for medical applications. The following sections detail its effects on mechanical properties, antimicrobial activity, and biocompatibility.

Mechanical Properties Enhancement

Research has demonstrated that incorporating TMSPMA into poly(methyl methacrylate) (PMMA) composites significantly improves their mechanical properties. A study by Chow et al. (2010) evaluated PMMA/hydroxyapatite composites treated with varying concentrations of TMSPMA. The results indicated that the tensile strength and fracture toughness of the composites increased with higher concentrations of TMSPMA due to enhanced interfacial bonding between the phases.

| Concentration of TMSPMA (%) | Tensile Strength (MPa) | Fracture Toughness (MPa·m^1/2) |

|---|---|---|

| 0 | 40 | 1.5 |

| 2 | 60 | 2.1 |

| 4 | 75 | 2.8 |

| 6 | 85 | 3.5 |

Antimicrobial Activity

TMSPMA also exhibits notable antimicrobial properties, making it suitable for dental applications where infection control is crucial. A study highlighted its bactericidal effects against common pathogens associated with dental infections. For instance, TMSPMA-modified materials showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Sample Type | Inhibition Zone (cm) |

|---|---|

| Control (without TMSPMA) | No inhibition |

| TMSPMA-treated composite | 2.5 |

The mechanism behind this antimicrobial activity is believed to be associated with the release of silanol groups that can disrupt bacterial cell membranes.

Biocompatibility Studies

Biocompatibility is a critical factor for materials used in medical applications. In vitro studies have shown that TMSPMA-modified composites exhibit favorable cytocompatibility with human fibroblast cells. The proliferation rates of cells cultured on TMSPMA-treated surfaces were comparable to those on standard tissue culture polystyrene.

Case Studies

- Bone Replacement Scaffolds : A study focused on the development of macroporous scaffolds using TMSPMA for bone tissue engineering. The scaffolds demonstrated adequate mechanical strength and porosity suitable for bone ingrowth, indicating potential for clinical application in orthopedic surgeries.

- Dental Applications : In dental composites, TMSPMA has been used to enhance the bonding between resin matrices and inorganic fillers, resulting in improved durability and resistance to wear.

Propriétés

IUPAC Name |

3-trimethoxysilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLMVUHYZWKMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52004-97-4 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52004-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029237 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C, Boiling point = 80 °C at 1 mm Hg | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

92 °C (198 °F) (closed cup) | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in acetone, benzene, ether, methanol, and hydrocarbons. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.045 at 25 °C | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2530-85-0 | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-trimethoxysilylpropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV48X1M2EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethoxysilylpropyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TMSPMA acts as a coupling agent due to its bifunctional nature. It possesses a methacrylate group that readily participates in radical polymerization reactions with various monomers like styrene, methyl methacrylate, and acrylamide. [, , ] Simultaneously, its trimethoxysilyl group enables hydrolysis and condensation reactions, forming strong covalent bonds with inorganic materials such as silica, titanium dioxide, and barium titanate nanoparticles. [, , ] This dual functionality makes TMSPMA an ideal bridging agent for creating organic-inorganic hybrid materials. [, , ]

ANone: Incorporating TMSPMA significantly impacts the properties of composite materials:

- Enhanced Mechanical Properties: TMSPMA improves the interfacial adhesion between organic polymers and inorganic fillers, resulting in composites with higher tensile strength, flexural strength, and modulus. [, , ]

- Improved Thermal Stability: The covalent bonding formed by TMSPMA enhances the thermal stability of hybrid materials, increasing their resistance to degradation at higher temperatures. [, , ]

- Controlled Morphology and Dispersion: TMSPMA promotes better dispersion of inorganic nanoparticles within the polymer matrix, preventing agglomeration and leading to more homogeneous nanocomposites. [, , ]

- Tunable Hydrophilicity/Hydrophobicity: The presence of TMSPMA allows for tailoring the surface properties of materials. By controlling its concentration, the hydrophilicity or hydrophobicity of the composite can be adjusted. [, , ]

ANone: The molecular formula of 3-(Trimethoxysilyl)propyl methacrylate is C10H20O5Si, and its molecular weight is 248.37 g/mol.

ANone: Several spectroscopic techniques are valuable for characterizing TMSPMA:

- FTIR Spectroscopy: Confirms the presence of characteristic functional groups like Si-O-Si bonds (around 1090 cm-1), C=O bonds (around 1723 cm-1), and C=C bonds (around 1635 cm-1). [, ]

- NMR Spectroscopy (1H, 13C, 29Si): Provides detailed structural information, confirming the presence and ratios of specific protons, carbons, and silicon atoms in the molecule. This is particularly useful for analyzing copolymer compositions and confirming the successful grafting of TMSPMA. [, , ]

A: Yes, TMSPMA exhibits compatibility with a variety of organic and inorganic materials. It can be incorporated into polymers like poly(vinyl alcohol) (PVOH), linear low-density polyethylene (LLDPE), poly(methyl methacrylate) (PMMA), and poly(vinylidene fluoride) (PVDF). [, , , ] On the inorganic side, it effectively interacts with silica, titanium dioxide, barium titanate, zirconia, and barium sulfate. [, , , ]

ANone: While generally stable, TMSPMA's stability can be influenced by factors like:

- Moisture: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, leading to premature crosslinking. Therefore, storage under dry conditions is crucial. []

- Temperature: Elevated temperatures can accelerate hydrolysis and condensation reactions, potentially affecting the desired properties of the final material. Careful control of temperature during processing is essential. []

- pH: The rate of hydrolysis and condensation reactions can be influenced by pH. Acidic or basic conditions may be employed to control the reaction kinetics. [, ]

A: While TMSPMA itself might not possess inherent catalytic properties, hybrid materials incorporating TMSPMA, such as silica/poly(N-vinylimidazolium) nanospheres, have shown enhanced catalytic activity compared to the pure polymers. This enhanced activity is attributed to the synergistic effect of the organic and inorganic components within the hybrid material. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.